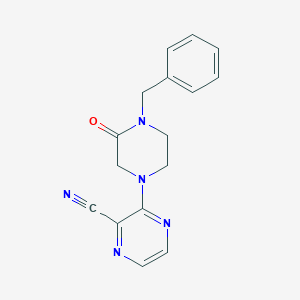

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

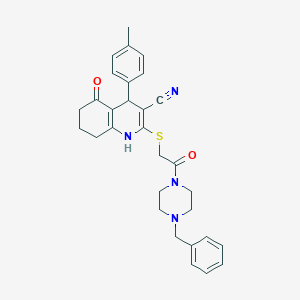

“3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C16H15N5O. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the search results. The molecular formula is C16H15N5O, and the average mass is 279.340 Da .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. It is related to a series of compounds that were evaluated for their anti-tubercular activity , suggesting that it may interact with biological systems in a way that inhibits the growth of Mycobacterium tuberculosis.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C16H15N5O, and the average mass is 279.340 Da .Scientific Research Applications

Synthesis and Antimicrobial Activity

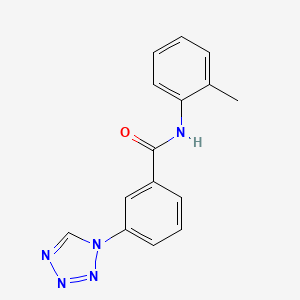

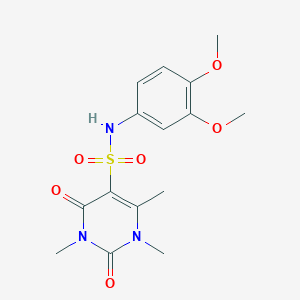

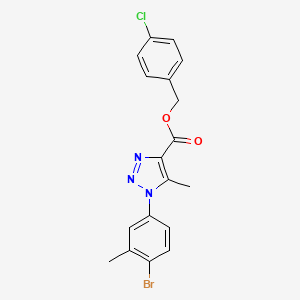

The chemical compound 3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile, as part of a broader class of compounds, has been explored for its synthesis and potential applications in antimicrobial activities. Novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, have been synthesized and evaluated for antimicrobial properties. These compounds were synthesized through a process involving the coupling of 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, demonstrating the versatility of pyrazine derivatives in generating bioactive molecules (Al‐Azmi & Mahmoud, 2020).

Heterocyclic Chemistry Applications

The utility of pyrazine derivatives extends into the realm of heterocyclic chemistry, where they serve as key intermediates in the synthesis of various heterocyclic systems. For instance, reactions of 4-oxo-4H-[1]benzopyran-3-carbonitriles with hydrazine and other reagents lead to the formation of novel pyrazole and pyridine derivatives, highlighting the compound's role in the construction of complex heterocyclic frameworks. This versatility underscores the importance of pyrazine derivatives in synthesizing compounds with potential biological activities (Ghosh, SinhaRoy, & Mukhopadhyay, 1979).

Synthesis of Fluorinated Pyrazoles

In medicinal chemistry, the synthesis of fluorinated compounds is of significant interest due to their pharmacokinetic properties. Pyrazine derivatives have been utilized in the synthesis of fluorinated pyrazoles, a class of compounds with potential medicinal applications. The process involves the reaction of benzoylfluoroacetonitrile with hydrazine, leading to the formation of new 3-amino-4-fluoropyrazoles, demonstrating the compound's utility in accessing fluorinated heterocycles for pharmaceutical development (Surmont, Verniest, & De Kimpe, 2010).

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It has been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting their function and thus preventing the bacterium from growing or reproducing.

Result of Action

The compound has been found to exhibit significant anti-tubercular activity. Among the tested compounds, some exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is effective in inhibiting the growth or reproduction of the bacterium at these concentrations.

Properties

IUPAC Name |

3-(4-benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c17-10-14-16(19-7-6-18-14)21-9-8-20(15(22)12-21)11-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHICBSUWXMKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=NC=CN=C2C#N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)

![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)